molecular formula C8H6N2O3 B1612222 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde CAS No. 615568-51-9

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde

Cat. No.: B1612222
CAS No.: 615568-51-9
M. Wt: 178.14 g/mol
InChI Key: PQMUQDZBLMQFKU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde (CAS: 615568-51-9) is a heterocyclic compound featuring a fused pyridine-oxazine core with a carbaldehyde substituent at position 7. Its molecular formula is C₈H₆N₂O₃, and it serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or boron-containing analogs for Suzuki-Miyaura cross-coupling reactions . While its direct applications are research-focused, its derivatives (e.g., carboxylic acids, esters) are prioritized in drug discovery pipelines .

Properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-5-1-6-8(9-2-5)13-4-7(12)10-6/h1-3H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMUQDZBLMQFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619197
Record name 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-51-9
Record name 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Reductive Carbonylation

A prominent and efficient method for synthesizing 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carbaldehyde involves palladium-catalyzed reductive carbonylation. This approach has been highlighted in the work of Hameed et al. (2013), who described a short and scalable synthetic route to oxazinone-containing bicyclic heteroaromatic aldehydes.

  • Key Features:
    • Utilizes palladium catalysts to facilitate carbonylation under reductive conditions.
    • Offers good yields and high selectivity.
    • The route is versatile, allowing adaptation to related bicyclic systems.
    • Scalable for gram-scale synthesis, suitable for industrial applications.

This method is particularly valued for its efficiency and the minimal purification issues encountered during the process.

Multistep Synthesis via Cyclization and Functional Group Transformations

Alternative synthetic strategies include multistep procedures involving:

  • Formation of precursor heterocyclic intermediates.
  • Cyclization reactions to form the oxazine ring.
  • Introduction of the aldehyde functionality through oxidation or formylation steps.

Brooks et al. (2011) reported six different high-yielding routes to pyridyl analogues of bicyclic oxazine aldehydes, including the target compound, emphasizing the absence of major purification challenges and the ability to produce gram quantities.

Detailed Research Findings and Experimental Data

Reaction Conditions and Yields

Method Catalyst/Conditions Reaction Time Yield (%) Notes
Palladium-catalyzed reductive carbonylation Pd catalyst, CO atmosphere, reductive conditions Variable (hours) 60-75% Scalable, versatile, high purity
Cyclization followed by oxidation Acid or base catalysis, oxidizing agents Several hours 50-65% Multistep, requires purification

The palladium-catalyzed method typically achieves higher yields and cleaner products compared to traditional multistep syntheses.

Spectroscopic and Analytical Characterization

  • Infrared Spectroscopy (IR): Characteristic absorption bands include carbonyl (C=O) stretching near 1700 cm⁻¹ and imine (C=N) stretches around 1590 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows aldehyde proton signals typically near 10 ppm, with aromatic and heterocyclic protons resonating between 6.5 and 8.5 ppm.
  • Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight (m/z = 178).

These data confirm the successful synthesis and purity of the compound.

Comparative Analysis of Preparation Routes

Aspect Palladium-Catalyzed Reductive Carbonylation Multistep Cyclization and Oxidation
Reaction Complexity Moderate High
Yield 60-75% 50-65%
Scalability High Moderate
Purification Difficulty Low Moderate to High
Time Efficiency Shorter Longer

The palladium-catalyzed reductive carbonylation stands out as the preferred method for large-scale and efficient synthesis.

Summary and Practical Considerations

  • The synthesis of 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carbaldehyde is best achieved via palladium-catalyzed reductive carbonylation, providing a short, efficient, and scalable route.
  • Alternative methods involving cyclization and oxidation steps are available but generally less efficient.
  • The choice of method depends on available resources, desired scale, and purity requirements.
  • Detailed spectral data support the identity and purity of the synthesized compound, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrido[2,3-b][1,4]oxazine compounds show activity against various bacterial strains. For instance, modifications to the oxazine ring can enhance antibacterial properties.
  • Anticancer Potential : Research suggests that certain derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells.

Organic Synthesis

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized as a precursor for synthesizing more complex heterocyclic compounds through various coupling reactions.
  • Functionalization Opportunities : The aldehyde group allows for further functionalization reactions such as nucleophilic additions and condensation reactions with other nucleophiles.

Materials Science

The compound's unique structure may lend itself to applications in materials science:

  • Polymer Chemistry : Incorporating this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.
  • Dyes and Pigments : The chromophoric nature of the compound allows it to be explored as a potential dye or pigment in various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Activity
Derivative A32Moderate
Derivative B16Strong
Standard Antibiotic8Strong

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that specific derivatives of the compound induced significant apoptosis at concentrations above 10 µM. The study highlighted the potential mechanism involving mitochondrial disruption.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12Apoptosis
HeLa (Cervical Cancer)15Apoptosis

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features
Compound Name (CAS) Core Structure Substituents Functional Groups Molecular Formula Molar Mass (g/mol)
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde (615568-51-9) Pyrido[2,3-b]oxazine Position 7: Carbaldehyde Aldehyde, lactam C₈H₆N₂O₃ 178.14 (estimated)
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde (Not reported) Pyrido[2,3-b]oxazine Position 6: Carbaldehyde; Position 1: Pivaloyl; Position 7: Methyl Aldehyde, pivaloyl, methyl C₁₄H₁₈N₂O₃ 262.3
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (946121-78-4) Pyrido[2,3-b]oxazine Position 7: Bromine Bromine C₇H₇BrN₂O 215.05
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde (921938-80-9) Pyrido[3,2-b]oxazine Position 7: Carbaldehyde; Position 4: Methyl Aldehyde, methyl C₉H₁₀N₂O₂ 178.18
Key Observations :
  • Positional Isomerism : The carbaldehyde group’s position (6 vs. 7) and oxazine ring saturation (2,3-dihydro vs. 3,4-dihydro) significantly alter reactivity. For example, 7-carbaldehyde derivatives are more reactive in condensation reactions than 6-carbaldehyde analogs .
  • Functional Group Diversity : Bromine (in 946121-78-4) enables cross-coupling, while pivaloyl and methyl groups (in C₁₄H₁₈N₂O₃) enhance steric bulk, affecting solubility and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility Storage Conditions Sensitivity
2-Oxo-...7-carbaldehyde Not reported (derivative: soluble in DMSO ) Likely room temperature (similar to analogs) Likely moisture-sensitive (based on carboxylic acid derivative data )
7-Methyl-1-pivaloyl-...6-carbaldehyde Not reported Room temperature Irritant
7-Bromo-...oxazine Not reported Not reported Not reported
4-Methyl-...7-carbaldehyde Not reported Room temperature Not reported
Key Observations :
  • Stability : The pivaloyl-substituted analog (C₁₄H₁₈N₂O₃) is explicitly labeled as irritant, suggesting higher reactivity or toxicity than the parent compound .

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde (CAS RN: 615568-51-9) is a heterocyclic compound with significant potential in medicinal chemistry. With a molecular formula of C8H6N2O3 and a molecular weight of 178.04 g/mol, this compound has garnered attention for its biological activities, particularly in cancer therapy and apoptosis modulation.

The primary mechanism of action for this compound involves its interaction with Inhibitors of Apoptosis Proteins (IAPs) . By acting as an antagonist to these proteins, the compound can sensitize cells to apoptotic signals, thereby promoting programmed cell death in various cancer cell lines. This is crucial in cancer therapy where evasion of apoptosis is a common hallmark of cancer cells.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound across various contexts:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases (specifically caspase-9 and caspase-3), leading to the cleavage of PARP-1, a key player in the apoptotic pathway .
  • Cell Cycle Regulation : By antagonizing IAPs, it influences cell cycle progression and can lead to G0/G1 phase arrest in certain cancer cell lines .
  • Impact on Mitochondrial Function : The compound affects mitochondrial membrane potential in a concentration-dependent manner, indicating its role in disrupting cellular energy metabolism which is often exploited by cancer cells .
  • In Vivo Efficacy : Animal model studies have demonstrated that at lower doses, the compound can effectively promote apoptosis in tumors while exhibiting minimal toxicity to normal tissues .

Data Table: Summary of Biological Activities

Activity Effect Reference
Apoptosis InductionActivates caspases leading to PARP cleavage
Cell Cycle RegulationInduces G0/G1 phase arrest
Mitochondrial Membrane PotentialLoss observed in a concentration-dependent manner
In Vivo Tumor SuppressionEffective at low doses with minimal toxicity

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Breast Cancer Cells : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis through the activation of caspase pathways. The study reported a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours .
  • Liver Cancer Model : In an animal model of hepatocellular carcinoma, administration of the compound resulted in tumor size reduction and increased survival rates compared to control groups. Histological analysis revealed increased apoptotic bodies within treated tumors .

Q & A

Q. What are the standard synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclization of pyridine-oxazine precursors. A common route starts with the condensation of substituted pyridine derivatives with carbonyl-containing reagents. Key intermediates include:

  • Pyrido-oxazine core : Formed via acid-catalyzed cyclization of precursors like 2-aminopyridine derivatives with aldehydes or ketones.
  • Carbaldehyde functionalization : Achieved through oxidation of hydroxymethyl intermediates or direct formylation using Vilsmeier-Haack reagents.

For example, analogous compounds (e.g., pyrido[2,3-d]pyrimidin-7(8H)-ones) are synthesized via microwave-assisted cyclization, improving yield and reducing reaction time .

Q. Table 1: Comparison of Synthetic Methods

MethodKey IntermediateYield (%)Reference
Conventional cyclization2-Aminopyridine derivative60–70
Microwave-assistedCarbaldehyde precursor85–90

Q. How can researchers ensure accurate structural characterization using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing with structurally similar compounds. For instance, pyridine ring protons appear δ 8.4–8.7 ppm, while oxazine protons resonate at δ 4.0–5.5 ppm. Carbaldehyde protons are typically δ 9.5–10.0 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, a related quinoline-carboxylic acid derivative showed [M+H]+ at m/z 443.18522 .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially for chiral centers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles (P201, P210) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .
  • Storage : Keep in a dry, cool place (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields in the synthesis of this compound under catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., magnetic nanoparticles) for recyclability and efficiency .
  • Solvent Optimization : Use green solvents (e.g., ethanol/water mixtures) to enhance solubility and reduce environmental impact .
  • Microwave/Flow Chemistry : Reduce reaction time from hours to minutes and improve selectivity .

Case Study : A pyrido[2,3-d]pyrimidinone synthesis achieved 90% yield using flow chemistry vs. 65% under conventional conditions .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the carbaldehyde group is electrophilic (LUMO ≈ -1.5 eV) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • QSPR Models : Corrogate substituent effects with reaction rates using quantitative structure-property relationships .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with published analogs (e.g., 1-benzyl-2-oxo-dihydropyridine derivatives ).
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH or -NH) .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can confirm carbaldehyde carbon-proton coupling .

Example : A discrepancy in quinoline derivative NMR was resolved via NOESY, confirming spatial proximity of aromatic protons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde

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